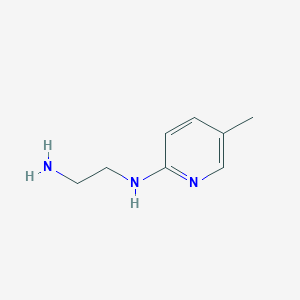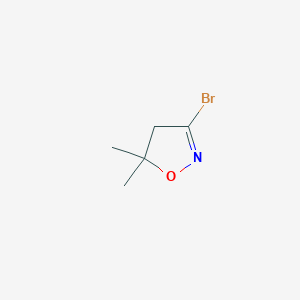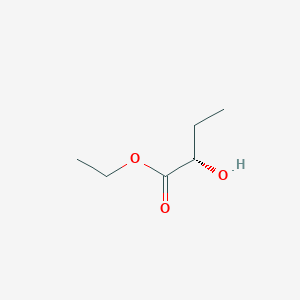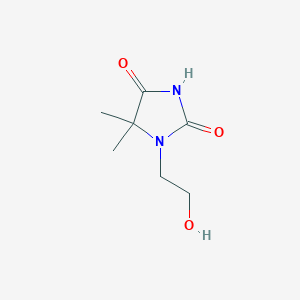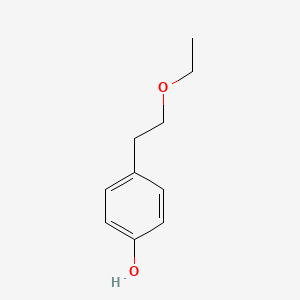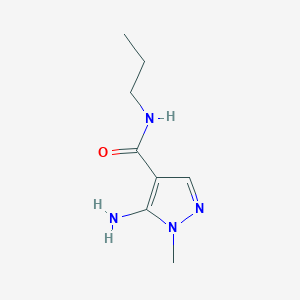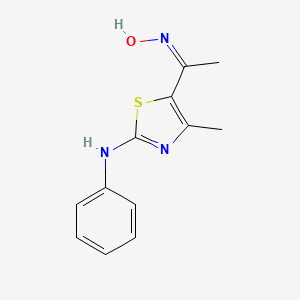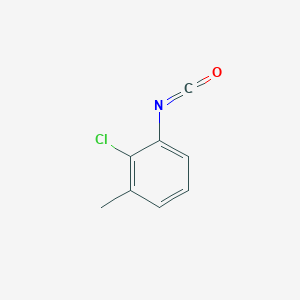
4-Trimethylammoniumphenyldiazonium chloride fluoborate
説明
4-Trimethylammoniumphenyldiazonium chloride fluoborate, also known as TMAPD, is a diazonium salt that has been extensively used in scientific research for various purposes. It is a colorless to yellow crystalline powder that is highly soluble in water and other polar solvents. TMAPD is a versatile compound that has found applications in a wide range of fields, including organic synthesis, analytical chemistry, and biochemistry.
作用機序
The mechanism of action of 4-Trimethylammoniumphenyldiazonium chloride fluoborate is based on its ability to act as an electron acceptor and a radical scavenger. In the presence of singlet oxygen, 4-Trimethylammoniumphenyldiazonium chloride fluoborate undergoes a photochemical reaction that results in the formation of a stable radical species. This radical species then reacts with the singlet oxygen, quenching its reactivity and preventing it from causing oxidative damage to biological molecules.
Biochemical and Physiological Effects:
4-Trimethylammoniumphenyldiazonium chloride fluoborate has been shown to have a protective effect against singlet oxygen-induced oxidative damage in various biological systems, including liposomes, erythrocytes, and DNA. It has also been suggested to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of 4-Trimethylammoniumphenyldiazonium chloride fluoborate is its high solubility in water and other polar solvents, which makes it easy to handle and use in laboratory experiments. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of 4-Trimethylammoniumphenyldiazonium chloride fluoborate is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for the use of 4-Trimethylammoniumphenyldiazonium chloride fluoborate in scientific research. One area of interest is the development of new coupling reactions for the synthesis of azo compounds and other aryl derivatives. Another area is the investigation of 4-Trimethylammoniumphenyldiazonium chloride fluoborate as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to explore the mechanism of action of 4-Trimethylammoniumphenyldiazonium chloride fluoborate and its potential applications in other areas of biochemistry and biophysics.
科学的研究の応用
4-Trimethylammoniumphenyldiazonium chloride fluoborate has been widely used in scientific research as a reagent for the synthesis of aryl diazonium salts and as a coupling agent in the preparation of azo dyes. It has also found applications in the field of analytical chemistry as a derivatizing agent for the determination of various compounds, including amino acids, peptides, and carbohydrates. In biochemistry, 4-Trimethylammoniumphenyldiazonium chloride fluoborate has been utilized as a quencher of singlet oxygen, a reactive oxygen species that is involved in various biological processes.
特性
IUPAC Name |
(4-diazoniophenyl)-trimethylazanium;chloride;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.BF4.ClH/c1-12(2,3)9-6-4-8(11-10)5-7-9;2-1(3,4)5;/h4-7H,1-3H3;;1H/q+2;-1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDZSCNRBZKGOJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+](C)(C)C1=CC=C(C=C1)[N+]#N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trimethylammoniumphenyldiazonium chloride fluoborate | |
CAS RN |
886-87-3 | |
| Record name | Benzenediazonium, 4-(trimethylammonio)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 196216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




